molecular formula C15H14N2O2 B4055722 3-benzamido-N-methylbenzamide CAS No. 600124-48-9

3-benzamido-N-methylbenzamide

Cat. No.: B4055722
CAS No.: 600124-48-9
M. Wt: 254.28 g/mol
InChI Key: JHAPGQCJDDRHFJ-UHFFFAOYSA-N
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Description

3-Benzamido-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a benzene ring, with an additional methyl group attached to the nitrogen atom of the amide

Mechanism of Action

Target of Action

3-Benzamido-N-methylbenzamide, also known as 3-(benzoylamino)-N-methylbenzamide, is a derivative of benzamide . Benzamide is an organic compound and the simplest amide derivative of benzoic acid Benzamide derivatives are known to interact with various receptors and enzymes, depending on their specific structures .

Mode of Action

It’s known that benzamide derivatives can interact with their targets in various ways, such as through noncompetitive antagonism . For instance, some benzamide derivatives can inhibit the activities of certain enzymes or receptors, thereby altering the physiological processes they regulate .

Biochemical Pathways

Benzamide derivatives can affect various biochemical pathways depending on their specific targets . For instance, if a benzamide derivative inhibits an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and affect the overall metabolism of the organism .

Pharmacokinetics

The pharmacokinetics of a compound can greatly influence its bioavailability and overall effect in the body .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with . For instance, if the compound inhibits a particular enzyme, it could potentially disrupt the function of cells that rely on that enzyme for their metabolism .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially affect the action of a compound . For instance, certain environmental conditions might enhance or inhibit the compound’s interaction with its targets, thereby affecting its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-methylbenzamide typically involves the condensation of 3-aminobenzoic acid with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3-Benzamido-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of polymers and resins with enhanced thermal stability and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Methylbenzamide: Similar structure but lacks the additional benzamido group.

    N,N-Diethyl-3-methylbenzamide:

Uniqueness

3-Benzamido-N-methylbenzamide is unique due to the presence of both a benzamido group and a methyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzamido-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-16-14(18)12-8-5-9-13(10-12)17-15(19)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAPGQCJDDRHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409555
Record name 3-benzamido-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600124-48-9
Record name 3-benzamido-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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